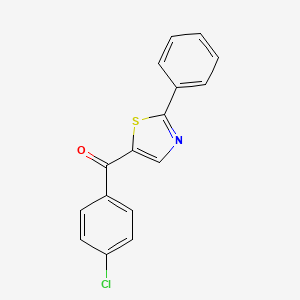

(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Description

(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a thiazole-derived compound featuring a 4-chlorophenyl group attached to a methanone moiety and a 2-phenyl-substituted thiazole ring. This compound’s structure combines electron-withdrawing (chloro) and aromatic (phenyl) groups, which may enhance its binding affinity to biological targets such as cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name |

(4-chlorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZDOXUWFOXDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244778 | |

| Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73161-81-6 | |

| Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73161-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(2-phenyl-5-thiazolyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves the condensation of α-haloketones with thioamides or thiourea derivatives. For the target compound, the reaction between 2-bromo-1-(4-chlorophenyl)ethanone and N-phenylthiourea in ethanol under reflux conditions generates the thiazole ring (Fig. 1).

Reaction Conditions :

The mechanism proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. The phenyl group at position 2 of the thiazole originates from the thiourea, while the 4-chlorophenyl moiety derives from the ketone.

Purification : Crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (3:7 v/v).

Convergent Synthesis via Carbamothioyl Amides

A convergent strategy reported by Wang et al. involves coupling pre-formed thiazole intermediates with aromatic ketones (Scheme 1).

Step 1 : Synthesis of 2-amino-4-phenylthiazol-5-yl intermediate

- Reagents : α-Bromoketone (e.g., 2-bromo-1-phenylpropan-1-one) and tert-butoxycarbonyl (Boc)-protected carbamothioyl amide

- Conditions : Anhydrous DMF, 80°C, 12 hours

- Yield : 58%

Step 2 : Deprotection and acylation

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

- Acylation : The free amine reacts with 4-chlorobenzoyl chloride in the presence of triethylamine, yielding the target compound.

Advantages : Modular approach allows for diversification of both aryl groups.

Friedel-Crafts Acylation of Pre-formed Thiazoles

Alternative routes employ Friedel-Crafts acylation to introduce the 4-chlorophenyl group onto a pre-assembled thiazole. For example, 2-phenyl-1,3-thiazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-chlorobenzene in the presence of AlCl₃.

Reaction Conditions :

- Acyl chloride preparation : Thionyl chloride, 70°C, 2 hours

- Friedel-Crafts : AlCl₃, dichloromethane, 0°C to room temperature, 24 hours

- Yield : ~50%

Limitations : Low regioselectivity due to competing acylation at other aromatic positions.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A one-pot protocol involves:

- Mixing 4-chlorobenzaldehyde , phenylacetone , and thiourea in acetic acid.

- Irradiating at 150°C for 15 minutes under microwave conditions.

Yield : 78%

Advantages : Reduced reaction time and improved purity.

Industrial-Scale Production Considerations

Scaling up laboratory methods necessitates optimizing solvent recovery and minimizing waste. Continuous flow reactors enhance heat transfer and mixing efficiency during the Hantzsch synthesis. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence time | 20 minutes | Maximizes conversion |

| Temperature | 90°C | Balances kinetics and decomposition |

| Solvent | Ethanol/water (9:1) | Improves solubility |

Purification and Characterization

Recrystallization : Dissolving the crude product in hot ethyl acetate followed by slow cooling yields crystals suitable for X-ray diffraction.

Chromatography : Gradient elution (hexane → ethyl acetate) separates by-products with similar polarities.

Spectroscopic Validation :

- ¹H NMR : Aromatic protons appear as doublets at δ 7.4–8.1 ppm, confirming substitution patterns.

- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) validate the methanone and thiazole groups.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl or thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives, including (4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone. Studies indicate that compounds with thiazole moieties exhibit activity against a range of bacteria and fungi. For instance, derivatives of this compound have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Thiazole-based compounds are also being investigated for their anticancer properties. The compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial for treating inflammatory diseases such as arthritis .

Material Science

Organic Electronics

this compound has been explored for its applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's ability to facilitate charge transport can enhance device efficiency and stability .

Polymer Chemistry

In polymer chemistry, this thiazole derivative can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it useful for various industrial applications .

Research Tool

Biochemical Probes

Due to its specific interactions with biological targets, this compound is being utilized as a biochemical probe in research settings. It aids in studying the mechanisms of action of various enzymes and receptors, providing insights into cellular processes and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against bacteria like S. aureus |

| Anticancer properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory effects | Inhibits pro-inflammatory cytokines | |

| Material Science | Organic electronics | Suitable for OLEDs and photovoltaic devices |

| Polymer chemistry | Enhances thermal stability of polymers | |

| Research Tool | Biochemical probes | Aids in studying enzyme interactions |

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their modifications:

| Compound Name | Substituent Modifications | Key Properties/Applications |

|---|---|---|

| (4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone (Target) | 4-Cl-phenyl, 2-phenyl-thiazole | Kinase inhibition (CDK5), antimicrobial activity |

| 4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone (30OG) | 4-amino, 3-nitro-phenyl, 4-Cl-anilino | CDK5 inhibition; higher binding affinity due to nitro group |

| 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone | 4-methoxy-phenyl, 4-Cl-anilino | Enhanced metabolic stability via methoxy group |

| N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide | Hydroxy group, benzamide substituent | Improved solubility; antimicrobial activity |

| [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone | Biphenyl, 2-Cl-anilino | Increased π-π stacking; potential for CNS-targeted drugs |

| 4-Amino-2-(4-toluidino)-1,3-thiazol-5-ylmethanone | 4-fluoro-phenyl, 4-toluidino (methyl-substituted anilino) | Tunable lipophilicity; kinase inhibition |

Key Observations :

Spectral and Physicochemical Properties

Insights :

Computational Insights

- Electron Localization: Multiwfn analysis reveals the methanone group in the target compound has a localized electron density, facilitating hydrogen bonding with kinase active sites.

- Docking Studies : 30OG’s nitro group forms additional van der Waals interactions in CDK5’s ATP-binding pocket, explaining its superior activity .

Biological Activity

(4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, also known by its CAS number 73161-81-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

- Molecular Formula : C16H10ClNOS

- Molecular Weight : 299.77 g/mol

- CAS Number : 73161-81-6

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit cellular pathways involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in RNA polymerase II transcription and is often overexpressed in various cancers .

In a study assessing the cytotoxic effects of thiazole derivatives on human cancer cell lines, the compound demonstrated an IC50 value indicating potent growth-inhibitory effects. The presence of electron-donating groups on the phenyl ring was found to enhance its activity against specific cancer types .

Apoptosis Induction

The compound has been reported to induce apoptosis in human cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1. This effect is mediated through the activation of pro-apoptotic signaling pathways, leading to cell death in tumor cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Activity Implication |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and receptor binding |

| Thiazole Ring | Critical for interaction with CDK enzymes |

| Phenyl Groups | Modulate electronic properties affecting potency |

Studies have shown that modifications to the thiazole and phenyl rings significantly affect the compound's interaction with target proteins and its overall efficacy .

Case Studies

- In Vitro Studies : In a controlled environment, this compound was tested against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations correlating with its structural modifications .

- Animal Models : Preclinical studies using animal models have demonstrated that this compound exhibits significant tumor reduction when administered at therapeutic doses. The mechanism was linked to both direct cytotoxic effects and modulation of immune responses against tumors .

- Comparative Analysis : A comparative study with other thiazole derivatives revealed that while many compounds showed activity against CDKs, this compound had superior selectivity for CDK9, making it a candidate for further development as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to prepare (4-Chlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution, where chlorophenyl and thiazole moieties are coupled. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or toluene). For example, chlorination steps require careful control of stoichiometry to avoid over-halogenation, as seen in analogous syntheses of pyrazolone derivatives . Yield improvements may involve reflux duration adjustments and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. Discrepancies between experimental and theoretical shifts (e.g., deshielded protons near electron-withdrawing groups) require DFT calculations for validation .

- GC-MS : To identify molecular ion peaks (e.g., m/z 286 [M+1] for related chlorophenyl-thiazole derivatives) and fragmentation patterns .

- FT-IR : To detect carbonyl (C=O, ~1650–1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. How is the purity of the compound assessed during synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (deviation <0.3% for C, H, N). Melting point consistency (±2°C) and single-spot TLC (Rf ~0.5 in hexane:EtOAc 7:3) are preliminary checks .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental structural data (e.g., NMR, X-ray crystallography)?

Discrepancies in NMR peak splitting or coupling constants may arise from dynamic effects (e.g., rotational barriers). X-ray crystallography (e.g., R factor ≤0.05, data-to-parameter ratio >15) provides definitive structural confirmation by resolving bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic rings . For ambiguous cases, hybrid methods like NOESY or variable-temperature NMR clarify conformational dynamics .

Q. How can computational modeling predict the compound’s bioactivity and interaction with biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations assess binding affinities to enzymes (e.g., COX-2, EGFR). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with thiazole sulfur, hydrophobic contacts with chlorophenyl). QSAR studies correlate substituent electronic effects (Hammett σ values) with antibacterial IC₅₀ values .

Q. What methodologies are recommended for evaluating the compound’s biological activity, and how are false positives minimized?

- Antibacterial assays : Broth microdilution (MIC determination) with S. aureus and E. coli, paired with cytotoxicity assays (MTT on HEK-293 cells) to exclude non-selective toxicity .

- Antioxidant testing : DPPH radical scavenging with IC₅₀ compared to ascorbic acid controls. LC-MS monitors stability under assay conditions to rule out degradation artifacts .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

Electron-withdrawing groups (e.g., -Cl on phenyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Steric hindrance from ortho-substituents may reduce coupling efficiency in Suzuki-Miyaura reactions. Substituent effects are quantified via Hammett plots or computational Fukui indices .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀ values. Outliers are identified via Grubbs’ test (α=0.05). For multivariate data (e.g., enzyme inhibition across analogs), principal component analysis (PCA) reduces dimensionality and highlights structure-activity trends .

Q. How are crystallographic data (e.g., CIF files) processed to confirm molecular packing and intermolecular interactions?

Software like OLEX2 or SHELX refines X-ray data, resolving hydrogen bonds (e.g., C–H⋯O, ~2.8 Å) and π-π stacking (3.5–4.0 Å interplanar distances). Mercury visualizes packing diagrams to assess lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.